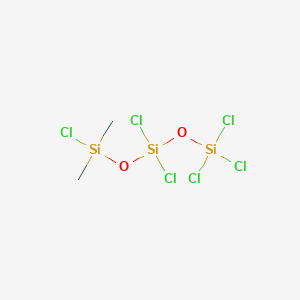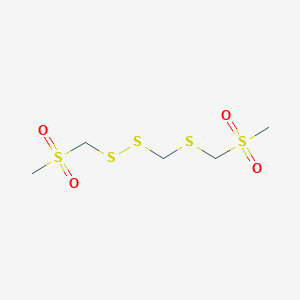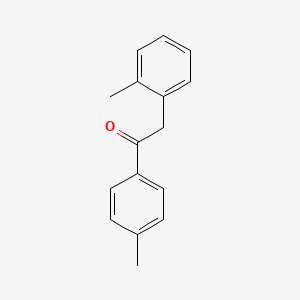
1,3,4,5,6,8-Hexamethylphenanthrene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4,5,6,8-Hexamethylphenanthrene-9,10-dione is an organic compound with the molecular formula C20H20O2. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of six methyl groups and two ketone functionalities at the 9 and 10 positions of the phenanthrene ring system .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,5,6,8-Hexamethylphenanthrene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3,4,5,6,8-hexamethylphenanthrene.
Oxidation: The key step in the synthesis is the oxidation of 1,3,4,5,6,8-hexamethylphenanthrene to introduce the ketone functionalities at the 9 and 10 positions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agent and reaction conditions is optimized to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
1,3,4,5,6,8-Hexamethylphenanthrene-9,10-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Carboxylic acids, quinones.
Reduction: Alcohols.
Substitution: Halogenated derivatives, nitro compounds.
Aplicaciones Científicas De Investigación
1,3,4,5,6,8-Hexamethylphenanthrene-9,10-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,3,4,5,6,8-Hexamethylphenanthrene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modulation of oxidative stress, inhibition of specific enzymes, and interaction with cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,3,4,5,6,8-Hexamethylphenanthrene: Lacks the ketone functionalities.
Phenanthrene-9,10-dione: Lacks the methyl groups.
1,3,4,5,6,8-Hexamethyl-2,7-dimethylphenanthrene-9,10-dione: Contains additional methyl groups at the 2 and 7 positions.
Uniqueness
1,3,4,5,6,8-Hexamethylphenanthrene-9,10-dione is unique due to the presence of six methyl groups and two ketone functionalities, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets and enables its use in various scientific and industrial applications .
Propiedades
Número CAS |
117745-51-4 |
|---|---|
Fórmula molecular |
C20H20O2 |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
1,3,4,5,6,8-hexamethylphenanthrene-9,10-dione |
InChI |
InChI=1S/C20H20O2/c1-9-7-11(3)15-17(13(9)5)18-14(6)10(2)8-12(4)16(18)20(22)19(15)21/h7-8H,1-6H3 |
Clave InChI |
SSUQIHWRTKFJIQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=C1C)C3=C(C(=CC(=C3C(=O)C2=O)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Ethyl-4-[(E)-(4-methoxyphenyl)diazenyl]aniline](/img/structure/B14299274.png)

![6-bromo-1-ethyl-9H-pyrido[3,4-b]indole](/img/structure/B14299288.png)
![Ethoxy{3-[(oxiran-2-yl)methoxy]propyl}di(propan-2-yl)silane](/img/structure/B14299301.png)
![1,2,3,4,7,7-Hexachloro-5-(phenoxymethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14299308.png)

![1H-Isoindole-1,3(2H)-dione, 2-[2-(trimethylsilyl)ethyl]-](/img/structure/B14299322.png)
![2-[Hydrazinylidene(phenyl)methyl]-4-methylaniline](/img/structure/B14299323.png)





![1,1'-Bi(bicyclo[1.1.1]pentane)](/img/structure/B14299348.png)
